Suppression Efficiency in Cell-Free Protein Synthesis: L-Thiothreonine vs. L-Allo-Thiothreonine vs. Fluorescently Labeled Derivative
In a bacterial cell-free translation system utilizing a modified E. coli DHFR reporter containing the TAG stop codon at position 10, L-thiothreonyl-tRNA_CUA and L-allo-thiothreonyl-tRNA_CUA achieved suppression efficiencies of 43% and 45%, respectively, relative to the full-length wild-type DHFR control, demonstrating that both diastereomers are efficient substrates for the ribosomal machinery [1]. DMT-protected thiothreonine and allo-thiothreonine were incorporated in yields of 28% and 26%, respectively, whereas a CPM-fluorophore-derivatized allo-thiothreonyl-tRNA_CUA delivered only ~5% suppression (range 2–8%), highlighting that bulky S-modifications severely compromise translational competence [1]. No direct cysteine control was reported in this study, but the quantitative diastereomer comparison illustrates that stereochemistry at C-2/C-3 directly modulates incorporation yield, making the correct choice of stereoisomer critical for procurement.
| Evidence Dimension | Suppression efficiency (protein yield relative to wild-type control) |
|---|---|
| Target Compound Data | L-thiothreonine: 43%; L-allo-thiothreonine: 45% (free thiol); DMT-protected: 26–28% suppression |
| Comparator Or Baseline | CPM-derivatized allo-thiothreonine: ~5%; full-length csDHFR without stop codon: 100% (baseline) |
| Quantified Difference | ~8.6-fold higher suppression for free-thiol thiothreonine vs. CPM-derivatized analog; subtle diastereomer difference (<5%) |
| Conditions | E. coli cell-free protein synthesis; modified csDHFR (Cys85Ser, Cys152Ser, TAG at position 10); Ni-NTA/DEAE purification |
Why This Matters
For protein engineering applications, selecting the correct free-thiol stereoisomer rather than an S-protected or mis-stereoisomer can mean an 8-fold difference in protein yield, directly impacting experimental feasibility and cost.
- [1] Chen, S., Fahmi, N. E., Nangreave, R. C., Mehellou, Y., & Hecht, S. M. (2012). Synthesis of pdCpAs and transfer RNAs activated with thiothreonine and derivatives. Bioorganic & Medicinal Chemistry, 20(8), 2679–2689. View Source
